molecular formula C9H20O B046121 3,4-Dimethylheptan-1-ol CAS No. 85712-04-5

3,4-Dimethylheptan-1-ol

Cat. No.: B046121
CAS No.: 85712-04-5
M. Wt: 144.25 g/mol
InChI Key: TZWSLANDWSEXRD-UHFFFAOYSA-N
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Description

3,4-Dimethylheptan-1-ol is a branched-chain aliphatic alcohol with the molecular formula C9H20O and a molecular weight of 144.25 g/mol. As a saturated monohydric alcohol, this compound serves as a valuable intermediate and building block in organic synthesis and chemical research. Its structure, featuring a hydroxyl group on the terminal carbon and two methyl branches on the central chain, makes it a subject of interest in studies investigating the effects of alkyl chain branching on physical properties like boiling point, viscosity, and solubility, as well as its behavior in chemical reactions. Potential research applications include its use as a precursor in the synthesis of esters for fragrance and flavor chemistry, as a model compound in chromatography for method development, and in materials science for the development of surfactants and lubricants. The mechanism of action for this alcohol and its derivatives is typically associated with its functional group, which can participate in hydrogen bonding and undergo standard reactions such as oxidation, esterification, and ether formation. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this chemical with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylheptan-1-ol
Source PubChem
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InChI

InChI=1S/C9H20O/c1-4-5-8(2)9(3)6-7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWSLANDWSEXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006309
Record name 3,4-Dimethylheptan-1-ol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85712-04-5
Record name 3,4-Dimethyl-1-heptanol
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Record name 3,4-Dimethylheptan-1-ol
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Record name 3,4-Dimethylheptan-1-ol
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Record name 3,4-dimethylheptan-1-ol
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Stereochemical Considerations and Isomerism of 3,4 Dimethylheptan 1 Ol

Chirality and Stereogenic Centers in 3,4-Dimethylheptan-1-ol

The molecular structure of this compound features a heptane (B126788) backbone with methyl groups attached at the third and fourth carbon atoms and a hydroxyl (-OH) group at the first carbon position. ontosight.ai Chirality in a molecule arises from the presence of one or more stereogenic centers, which are typically carbon atoms bonded to four different substituent groups.

In the case of this compound, two such stereogenic centers are present:

Carbon-3 (C3): This carbon atom is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group originating from the C1 and C2 portion of the chain (-CH2CH2OH), and a sec-butyl group (the remainder of the carbon chain).

Carbon-4 (C4): This carbon atom is connected to a hydrogen atom, a methyl group (-CH3), a propyl group (-CH2CH2CH3), and the substituted portion of the chain leading to the hydroxyl group.

The presence of these two distinct stereogenic centers means the molecule is chiral and can exist in different spatial arrangements. guidechem.com The InChIKey for the non-stereospecific form is TZWSLANDWSEXRD-UHFFFAOYSA-N. guidechem.comgoogle.com

Enantiomeric and Diastereomeric Forms: Theoretical Framework and Implications for Synthesis

With two stereogenic centers (n=2), the maximum number of possible stereoisomers for this compound can be calculated using the 2^n rule, resulting in four potential stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.

The four stereoisomers are:

(3R, 4R)-3,4-Dimethylheptan-1-ol

(3S, 4S)-3,4-Dimethylheptan-1-ol

(3R, 4S)-3,4-Dimethylheptan-1-ol

(3S, 4R)-3,4-Dimethylheptan-1-ol

The (3R, 4R) and (3S, 4S) isomers constitute one enantiomeric pair, while the (3R, 4S) and (3S, 4R) isomers form the second pair. The relationship between a stereoisomer from the first pair and one from the second pair (e.g., between (3R, 4R) and (3R, 4S)) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers have different physical properties, such as boiling points, melting points, and solubilities.

The synthesis of this compound, for instance, through the reduction of the corresponding aldehyde (3,4-dimethylheptanal) or via the hydroformylation of a suitable alkene, would typically yield a racemic mixture containing all four stereoisomers if no chiral catalysts or reagents are used. ontosight.ai The separation of these isomers or the selective synthesis of a single, pure stereoisomer (enantioselective or diastereoselective synthesis) requires advanced organic synthesis techniques. Such stereocontrol is often crucial in fields like pharmacology and fragrance development, as different stereoisomers can exhibit distinct biological activities or olfactory properties.

Analysis of Structural Isomers and Their Chemical Relationships

Structural isomers share the same molecular formula (C9H20O for this compound) but differ in the connectivity of their atoms. The positioning of the methyl groups and the hydroxyl group along the carbon backbone can vary, leading to a wide range of isomers with distinct chemical and physical properties.

A comparative analysis of several structural isomers highlights these differences. For example, moving the hydroxyl group or altering the methyl group positions changes the classification of the alcohol (primary, secondary, or tertiary) and affects steric hindrance, which in turn influences reactivity and physical properties like boiling point. molport.com

Compound NameMolecular FormulaPosition of -OH GroupPosition of Methyl GroupsClassification
This compoundC9H20OC1C3, C4Primary Alcohol
3,4-Dimethylheptan-2-olC9H20OC2C3, C4Secondary Alcohol
3,4-Dimethylheptan-4-olC9H20OC4C3, C4Tertiary Alcohol
4,6-Dimethylheptan-2-ol (B1268056)C9H20OC2C4, C6Secondary Alcohol
2,4-Dimethylheptan-1-olC9H20OC1C2, C4Primary Alcohol
3,5-Dimethylheptan-1-olC9H20OC1C3, C5Primary Alcohol

The differences in structure, such as moving the hydroxyl group from the terminal C1 position in this compound to the C2 or C4 positions in its isomers, directly impact the chemical environment of the functional group. google.commolport.com For instance, 3,4-dimethylheptan-4-ol is a tertiary alcohol and will exhibit different reactivity in oxidation reactions compared to the primary this compound. molport.com Similarly, isomers like 4,6-dimethylheptan-2-ol have different branching patterns, which can influence intermolecular forces and thus physical properties.

Advanced Synthetic Methodologies for 3,4 Dimethylheptan 1 Ol and Analogous Branched Alcohols

Strategies for Carbon-Carbon Bond Formation in Branched Aliphatic Systems

Constructing the unique carbon framework of 3,4-dimethylheptan-1-ol is the central challenge in its synthesis. This involves the strategic formation of carbon-carbon bonds to establish the heptane (B126788) chain with methyl branches at the C3 and C4 positions.

One of the most fundamental and widely used methods for synthesizing alcohols is the reduction of carbonyl compounds. For a primary alcohol like this compound, the immediate precursor would be the corresponding aldehyde (3,4-dimethylheptanal) or a derivative of the corresponding carboxylic acid (3,4-dimethylheptanoic acid).

Metal hydride reagents are a cornerstone of carbonyl reduction in organic synthesis. The choice of reagent depends on the nature of the carbonyl precursor.

Sodium Borohydride (B1222165) (NaBH₄) : This is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. The reduction of an aldehyde, such as 3,4-dimethylheptanal, with sodium borohydride would yield this compound. The reaction is typically performed in protic solvents like methanol (B129727) or ethanol. NaBH₄ is generally not strong enough to reduce esters or carboxylic acids under standard conditions. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.

Lithium Aluminum Hydride (LiAlH₄ or LAH) : LAH is a much more powerful and less selective reducing agent than NaBH₄. It can reduce aldehydes, ketones, esters, and carboxylic acids to primary alcohols. Therefore, this compound could be synthesized by reducing either 3,4-dimethylheptanal, a 3,4-dimethylheptanoic acid ester (e.g., methyl 3,4-dimethylheptanoate), or 3,4-dimethylheptanoic acid itself with LiAlH₄. Due to its high reactivity, LAH reacts violently with protic solvents and must be used in anhydrous, nonprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically followed by a careful aqueous or acidic workup to protonate the resulting alkoxide intermediate.

ReagentPrecursor(s) for this compoundReactivityCommon Solvents
Sodium Borohydride (NaBH₄) 3,4-DimethylheptanalReduces aldehydes and ketones. Does not reduce esters or carboxylic acids.Methanol, Ethanol, Water
Lithium Aluminum Hydride (LiAlH₄) 3,4-Dimethylheptanal, 3,4-Dimethylheptanoic Acid, Esters of 3,4-Dimethylheptanoic AcidReduces most carbonyl functional groups, including esters and carboxylic acids.Diethyl ether, Tetrahydrofuran (THF)

Catalytic hydrogenation is another key method for reducing carbonyl compounds, representing a greener and more economical alternative, especially on an industrial scale. This process involves reacting the carbonyl compound with molecular hydrogen (H₂) in the presence of a metal catalyst.

The reduction of an aldehyde (3,4-dimethylheptanal) via catalytic hydrogenation yields a primary alcohol (this compound). Common catalysts for this transformation include palladium (Pd), platinum (Pt), nickel (Ni), and copper chromite. The reaction often requires elevated pressures and temperatures to proceed efficiently, as the hydrogenation of carbonyl groups is generally slower than that of carbon-carbon double bonds. This difference in reactivity can sometimes pose a challenge in selectively reducing a carbonyl group in the presence of an alkene.

Grignard reactions are a powerful tool for carbon-carbon bond formation. To synthesize a primary alcohol like this compound, a suitably branched Grignard reagent can be reacted with specific one-carbon electrophiles.

Two primary pathways using this approach are:

Reaction with Formaldehyde : A Grignard reagent, such as 2,3-dimethylhexylmagnesium bromide, can be prepared from the corresponding alkyl halide. This organometallic compound then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the intermediate alkoxide to yield the target primary alcohol, this compound.

Reaction with Ethylene (B1197577) Oxide : The same Grignard reagent (2,3-dimethylhexylmagnesium bromide) can react with ethylene oxide (an epoxide). The nucleophilic alkyl group attacks one of the carbons of the epoxide ring, causing it to open. This reaction forms a new carbon-carbon bond and, after an acidic workup, produces a primary alcohol that is two carbons longer than the original Grignard reagent's alkyl chain.

A multi-step alternative involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylic acid, which is then reduced to the primary alcohol using a strong reducing agent like LiAlH₄. This sequence results in the addition of one carbon atom to the original alkyl halide.

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol with high regioselectivity and stereospecificity. This method is particularly well-suited for the synthesis of primary alcohols from terminal alkenes.

To synthesize this compound, the starting material would be 3,4-dimethylhept-1-ene.

Hydroboration : The alkene is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). The boron atom adds to the less-substituted carbon of the double bond (the terminal carbon), and a hydrogen atom adds to the more substituted carbon. This occurs in an "anti-Markovnikov" fashion.

Oxidation : The resulting trialkylborane intermediate is then oxidized, typically using hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding the final primary alcohol product, this compound.

A key advantage of this method is that it proceeds without the formation of carbocation intermediates, thus avoiding potential skeletal rearrangements that can occur in other alkene hydration methods.

More contemporary methods like olefin metathesis and cross-coupling reactions offer sophisticated ways to construct complex carbon skeletons that can serve as precursors to branched alcohols.

Olefin Metathesis : This reaction redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes based on ruthenium or molybdenum. Cross-metathesis (CM), a type of olefin metathesis, could be employed to construct the required 3,4-dimethylhept-1-ene precursor. For instance, the reaction between 3-methyl-1-pentene (B165626) and allyl alcohol, in the presence of a Grubbs catalyst, could potentially form the carbon skeleton. Modern metathesis catalysts are known for their tolerance of various functional groups, including alcohols. The resulting unsaturated alcohol could then be hydrogenated to the final product.

Cross-Coupling Reactions : Palladium- or nickel-catalyzed cross-coupling reactions are powerful for forming C-C bonds by joining two fragments, often an organometallic compound and an organic halide. These methods could be used to assemble the C9 backbone of this compound from smaller, functionalized building blocks. For example, a coupling reaction could link a branched six-carbon fragment with a three-carbon fragment. Recent advances have even enabled the direct use of alcohols as coupling partners, providing more direct and efficient synthetic routes.

Julia-Kocienski Olefination and Related Strategies for Alkane Chirons

The Julia-Kocienski olefination is a powerful and widely utilized carbon-carbon double bond-forming reaction in organic synthesis. It is a modification of the classical Julia olefination and offers significant advantages, including milder reaction conditions and, most notably, high E-selectivity for the newly formed alkene. researchgate.netmdpi.com This reaction is particularly well-suited for the synthesis of complex molecules, including natural products, where precise control over geometry is crucial. nih.govudel.edu

The reaction typically involves the coupling of a metallated heteroaryl sulfone with a carbonyl compound, such as an aldehyde or ketone. nih.govnih.gov The choice of the heteroaryl group is critical for the reaction's success and stereochemical outcome. Commonly used activating groups include benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1-tert-butyl-1H-tetrazol-5-yl (TBT). udel.edunih.gov The PT and TBT groups, in particular, are known to afford excellent E-selectivity. nih.gov

The mechanism of the Julia-Kocienski olefination proceeds through the formation of a β-alkoxy sulfone intermediate, which then undergoes a spontaneous Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide anion to yield the alkene. udel.edunih.gov The stereochemical course of the reaction is largely determined during the initial diastereoselective addition of the metallated sulfone to the carbonyl compound. researchgate.net

For the synthesis of alkane chirons, which are chiral building blocks for the construction of larger molecules like this compound, the Julia-Kocienski olefination provides a robust method for assembling the carbon skeleton. By carefully selecting the appropriate chiral sulfone and aldehyde fragments, one can construct a specific olefin precursor with the desired substitution pattern. Subsequent stereoselective reduction of the double bond would then lead to the desired chiral alkane framework. The high functional group tolerance of the Julia-Kocienski olefination allows for its application in the synthesis of highly functionalized and complex intermediates. nih.gov

Stereoselective Synthesis of this compound and its Stereoisomers

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The biological activity of such molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for the selective synthesis of a single stereoisomer is of paramount importance. The following sections will discuss key asymmetric strategies for achieving this goal.

Asymmetric Catalysis in C-C and C-O Bond Formation

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is a cornerstone of modern organic synthesis. Transition metal catalysts and organocatalysts are the two main pillars of this field, offering complementary approaches to the enantioselective formation of carbon-carbon and carbon-oxygen bonds.

Transition metal catalysis provides a diverse array of methods for the enantioselective synthesis of chiral alcohols. These methods often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

One powerful strategy is the asymmetric hydroformylation of alkenes . This reaction introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. By using a chiral catalyst, typically based on rhodium or cobalt, it is possible to control both the regioselectivity (i.e., whether the formyl group adds to the end of the alkene or an internal position) and the enantioselectivity of the reaction. acs.orgnih.gov For the synthesis of a precursor to this compound, an appropriately substituted alkene could be subjected to asymmetric hydroformylation to generate a chiral aldehyde, which can then be reduced to the target alcohol. The choice of ligand is crucial for achieving high selectivity. acs.org

Another important approach is the enantioselective alkylation of aldehydes . This involves the addition of an alkyl nucleophile to an aldehyde in the presence of a chiral catalyst. mdpi.comacs.org For instance, the catalytic enantioselective addition of alkylzirconium reagents, generated in situ from alkenes via hydrozirconation, to aliphatic aldehydes has been demonstrated. mdpi.com This method allows for the formation of a new stereocenter at the carbon bearing the newly formed hydroxyl group. The use of chiral ligands, such as derivatives of BINOL, in conjunction with a titanium(IV) promoter, can lead to high enantioselectivities. mdpi.com

The following table summarizes some transition metal-catalyzed reactions applicable to the synthesis of chiral branched alcohols:

ReactionCatalyst System (Example)Key TransformationRelevance to this compound Synthesis
Asymmetric HydroformylationRhodium with chiral phosphine-phosphite ligandsAlkene + CO/H₂ → Chiral AldehydeCreation of one of the stereocenters and the carbon skeleton.
Enantioselective AlkylationTi(OiPr)₄ / Chiral Ligand / Zn saltAldehyde + Alkylzirconium → Chiral AlcoholFormation of a stereocenter during C-C bond formation.
Asymmetric HydrogenationRuthenium with chiral phosphine (B1218219) ligandsKetone → Chiral AlcoholReduction of a prochiral ketone precursor to a specific stereoisomer.

Enantioselective borrowing hydrogen (BH) catalysis, also known as hydrogen auto-transfer, is an elegant and atom-economical strategy for the formation of C-C and C-N bonds. researchgate.netmdpi.com This methodology involves the temporary removal of hydrogen from a substrate (typically an alcohol) by a transition metal catalyst to generate a reactive intermediate (an aldehyde or ketone), which then participates in a subsequent bond-forming reaction. The catalyst then returns the hydrogen to an intermediate in the catalytic cycle, often with high stereocontrol. researchgate.net

In the context of synthesizing chiral alcohols, a primary alcohol can be transiently oxidized to an aldehyde. This in-situ generated aldehyde can then react with a nucleophile, such as a carbon-based nucleophile, in an enantioselective manner. The resulting intermediate is then reduced by the catalyst, which had "borrowed" the hydrogen, to afford the chiral alcohol product. This process avoids the need for stoichiometric oxidants and reductants, making it a greener alternative to traditional multi-step sequences. acs.org

Iron and ruthenium complexes are commonly employed as catalysts in borrowing hydrogen reactions. researchgate.netnih.gov By using a chiral catalyst, it is possible to achieve high enantioselectivity in the final alcohol product. This strategy can be applied to the synthesis of this compound by reacting a simpler alcohol with an appropriate carbon nucleophile in the presence of a chiral borrowing hydrogen catalyst. The key advantage is the ability to construct complex chiral molecules from simpler, readily available starting materials in a single step. mdpi.com

Biocatalytic Approaches (e.g., Enzyme-Mediated Reductions)

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis due to the often exceptional selectivity and mild reaction conditions offered by enzymes. For the synthesis of chiral alcohols, oxidoreductases, such as alcohol dehydrogenases and ene-reductases, are particularly valuable.

A highly effective strategy for the stereoselective synthesis of all four stereoisomers of a closely related compound, 4-methylheptan-3-ol, has been demonstrated using a one-pot, two-enzyme system. rsc.org This approach can be directly adapted for the synthesis of this compound stereoisomers. The key is the sequential use of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). rsc.org

The synthesis starts with an α,β-unsaturated ketone precursor. The first stereocenter is established by the enantioselective reduction of the carbon-carbon double bond, catalyzed by an ene-reductase. Ene-reductases are known to exhibit high stereoselectivity, and by choosing the appropriate enzyme (e.g., from the Old Yellow Enzyme family), either the (R)- or (S)-configured saturated ketone can be obtained. rsc.org

The second stereocenter is then introduced by the stereoselective reduction of the ketone carbonyl group, catalyzed by an alcohol dehydrogenase. ADHs are also highly stereoselective enzymes, and a wide variety of ADHs are available that can reduce a given ketone to either the (R)- or (S)-alcohol. nih.govudel.edu By carefully selecting the combination of ER and ADH, all four possible stereoisomers of the target alcohol can be synthesized with high diastereomeric and enantiomeric excess. rsc.org

The following table illustrates the enzymatic strategy for the synthesis of the four stereoisomers of a chiral alcohol from an unsaturated ketone precursor:

Starting MaterialEnzyme 1 (ER)IntermediateEnzyme 2 (ADH)Final Product (Stereoisomer)
α,β-Unsaturated Ketone(R)-selective ER(R)-Ketone(R)-selective ADH(R,R)-Alcohol
α,β-Unsaturated Ketone(R)-selective ER(R)-Ketone(S)-selective ADH(R,S)-Alcohol
α,β-Unsaturated Ketone(S)-selective ER(S)-Ketone(R)-selective ADH(S,R)-Alcohol
α,β-Unsaturated Ketone(S)-selective ER(S)-Ketone(S)-selective ADH(S,S)-Alcohol

This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions (typically in aqueous buffer at or near room temperature), and the potential for one-pot procedures, which can improve efficiency and reduce waste. rsc.org

Dynamic Kinetic Resolution (DKR) Coupled with Lipases

Dynamic Kinetic Resolution (DKR) is a powerful technique for the asymmetric synthesis of enantiomerically pure alcohols from a racemic mixture. This method surpasses the 50% theoretical yield limit of traditional kinetic resolution by integrating an in-situ racemization of the less reactive enantiomer. princeton.edu The process combines the high enantioselectivity of an enzyme, typically a lipase (B570770), with a catalyst that facilitates the continuous conversion of the undesired enantiomer into the desired one. mdpi.com

Lipases are widely employed in the kinetic resolution of racemic alcohols due to their ability to selectively catalyze esterification or hydrolysis of one enantiomer at a much higher rate than the other. mdpi.commdpi.com In a DKR process for a branched alcohol, the lipase acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other (S-enantiomer) unreacted. Simultaneously, a racemization catalyst (often a metal complex) converts the unreacted S-enantiomer back into the racemic mixture, making it available for the enzymatic reaction. princeton.edunih.gov This concurrent resolution and racemization allow for the theoretical conversion of 100% of the starting racemate into a single enantiomeric product. princeton.eduresearchgate.net

Key components of a successful DKR of branched alcohols include:

The Biocatalyst: Lipases such as Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PSL) are frequently used for their high selectivity and stability in organic solvents. mdpi.commdpi.com

The Racemization Catalyst: Ruthenium-based complexes are common choices for racemizing secondary alcohols. nih.gov Other metals like vanadium and heterogeneous catalysts such as zeolites have also been successfully employed to make the process more sustainable. mdpi.comnih.gov

The Acyl Donor: An acyl donor, such as an ester or an acid anhydride (B1165640), is required for the lipase-catalyzed acylation step.

Reaction Conditions: The solvent and temperature must be compatible with both the enzyme and the racemization catalyst to ensure both processes run efficiently. nih.gov

While DKR has been extensively applied to secondary alcohols, its application to more sterically hindered tertiary alcohols remains a challenge. rsc.org However, innovative systems, such as biphasic reaction media that separate the lipase and a strong acid racemization catalyst, are being developed to overcome these limitations. rsc.org

Table 1: Examples of Lipase-Coupled Dynamic Kinetic Resolution of Alcohols

Substrate Alcohol Lipase Racemization Catalyst Acyl Donor Product Yield (%) Enantiomeric Excess (ee %)
1-Phenylethanol Immobilized Candida antarctica Lipase Zeolite Beta (Zr or Al) Vinyl butyrate (R)-Phenylethyl butyrate >95 92
Racemic Allylic Alcohols Pseudomonas sp. Lipase Ruthenium Complex Acyl donor Allylic Acetates >80 High
Racemic Tertiary Alcohols Lipase H₂SO₄ (in aqueous phase) Ester Chiral Tertiary Ester 56-91 95-99

Chiral Pool Strategy in the Asymmetric Synthesis of Branched Alcohols

The chiral pool strategy is a foundational approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.inwikipedia.org This "chiron" approach leverages the inherent chirality of molecules from nature, such as amino acids, sugars, terpenes, and chiral carboxylic acids, to construct complex chiral target molecules. bccollegeasansol.ac.inwikipedia.org The key advantage is that the pre-existing stereocenters in the starting material are preserved and used to guide the formation of new chiral centers in the final product, improving synthetic efficiency. wikipedia.orgresearchgate.net

For the synthesis of branched alcohols like this compound, a suitable starting material from the chiral pool would possess a similar carbon skeleton or functional groups that can be chemically manipulated to build the target structure. The synthesis involves a series of chemical transformations, such as functional group interconversions, to modify the natural starting material while retaining its original chirality. bccollegeasansol.ac.in

The effectiveness of this strategy depends heavily on identifying a suitable and economical chiral starting material that closely resembles a portion of the target molecule. wikipedia.org

Multi-Component and Cascade Reaction Sequences for Enhanced Efficiency

Multi-component reactions (MCRs) involve three or more reactants coming together in a single pot to form a product that contains portions of all the starting materials. rsc.org This approach allows for the rapid construction of complex molecules from simple precursors.

The synthesis of complex alcohols can benefit significantly from these strategies. For example, a cascade reaction could be initiated by the oxidation of a simple alcohol to an aldehyde, which then participates in a series of subsequent bond-forming events to build a more complex structure. researchgate.net Epoxide-opening cascades initiated by allylic alcohol transposition are another example where complex polycyclic ethers can be formed with high stereoselectivity in a single operation. nih.gov The design of such reactions is a key aspect of modern total synthesis, aiming for elegance and efficiency. nih.gov

While specific applications of these reactions for the direct synthesis of this compound are not prominently documented, the principles are broadly applicable to creating analogous branched and functionalized alcohols with high efficiency.

Emerging Concepts in Sustainable Synthesis of Branched Alcohols (e.g., Microbial Production)

The drive for green chemistry has spurred the development of sustainable methods for producing chemicals, with microbial production emerging as a promising alternative to traditional chemical synthesis. researchgate.net Engineered microorganisms can be harnessed as cellular factories to convert renewable feedstocks, like glucose, into valuable branched-chain alcohols. nih.govnih.gov

The biosynthesis of branched-chain fatty alcohols in engineered microbes typically involves redirecting the cell's natural metabolic pathways. nih.govnih.gov For instance, strains of Escherichia coli and Ralstonia eutropha have been successfully engineered for this purpose. nih.govnih.gov The general strategy involves:

Introducing a Production Pathway: Heterologous genes encoding enzymes that produce branched-chain precursors (like α-keto acids) are introduced into the host microbe. nih.gov

Enhancing Precursor Supply: The native metabolic pathways of the host are modified to increase the flux of carbon towards these precursors. This can involve overexpressing key enzymes in the fatty acid biosynthesis (FAB) pathway. nih.govnih.gov

Converting Precursors to Alcohols: An enzyme, such as a fatty acid reductase (FAR), is expressed to convert the branched-chain fatty acyl-ACP or acyl-CoA intermediates into the final branched-chain alcohol product. nih.gov

Optimizing the Host: The host organism's genome may be further modified to eliminate competing metabolic pathways or to increase its tolerance to the alcohol product. nih.gov

Using these strategies, researchers have successfully produced mixtures of branched-chain fatty alcohols. For example, an engineered E. coli strain was able to produce approximately 170 mg/L of branched-chain fatty alcohols, which constituted about 80% of the total fatty alcohol produced. nih.gov Similarly, engineered R. eutropha has been shown to produce over 14 g/L of branched-chain alcohols like isobutanol and 3-methyl-1-butanol over extended cultivation periods. nih.gov These biocatalytic approaches offer a sustainable route to branched alcohols from renewable resources, operating under mild conditions. researchgate.net

Table 2: Microbial Production of Branched-Chain Alcohols

Host Organism Engineering Strategy Precursor Pathway Key Enzymes Introduced/Overexpressed Product(s) Titer
E. coli Overexpression of branched-chain α-keto acid biosynthesis pathway Fatty Acid Biosynthesis B. subtilis alsS, E. coli ilvCD, B. subtilis bkd, MaFAR Branched-chain fatty alcohols ~170 mg/L
Ralstonia eutropha Redirecting carbon flux from PHB storage; overexpression of branched-chain amino acid pathway Branched-chain amino acid biosynthesis Ketoisovalerate decarboxylase Isobutanol, 3-methyl-1-butanol >14 g/L (semicontinuous)

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.

One-dimensional ¹H and ¹³C NMR are the initial and most fundamental steps in the structural analysis of 3,4-dimethylheptan-1-ol.

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the chemically non-equivalent protons in the molecule. The protons on the carbon adjacent to the hydroxyl group (C1) would appear in the downfield region, typically between 3.3 and 4.0 ppm, due to the deshielding effect of the electronegative oxygen atom. openochem.org Protons on the methyl groups and within the alkyl chain would resonate at higher fields (further upfield), generally between 0.8 and 1.7 ppm. openochem.org The integration of these signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom bonded to the hydroxyl group (C1) is expected to have a chemical shift in the range of 50-80 ppm. openochem.org The other carbon atoms in the alkyl chain and the methyl groups will resonate at higher fields, with their specific chemical shifts influenced by their position relative to the methyl branches and the hydroxyl group.

A predicted ¹H and ¹³C NMR data table for this compound is presented below, based on established chemical shift principles for alcohols. openochem.orglibretexts.org

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C1-H₂~3.6 (t)~63
C2-H₂~1.5 (m)~35
C3-H~1.3 (m)~38
C4-H~1.2 (m)~42
C5-H₂~1.4 (m)~29
C6-H₂~1.3 (m)~23
C7-H₃~0.9 (t)~14
C3-CH₃~0.9 (d)~18
C4-CH₃~0.9 (d)~16
OHVariable (broad s)-

Note: Predicted chemical shifts are approximate. t = triplet, d = doublet, m = multiplet, broad s = broad singlet.

While 1D NMR provides foundational information, complex molecules with overlapping signals often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com In the COSY spectrum of this compound, cross-peaks would be observed between the protons on C1 and C2, C2 and C3, C3 and its methyl group, and so on along the carbon chain. This allows for the tracing of the proton connectivity throughout the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.orghmdb.ca Each peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data. This is crucial for definitively assigning the chemical shift of each carbon atom based on the chemical shift of its attached proton(s).

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, allowing for the definitive assignment of all proton and carbon signals.

Since this compound contains two chiral centers (at C3 and C4), it can exist as a mixture of enantiomers and diastereomers. While NMR spectroscopy cannot distinguish between enantiomers under normal conditions, the use of chiral NMR shift reagents can facilitate the determination of enantiomeric excess (% ee). These reagents are typically lanthanide complexes that can reversibly bind to the hydroxyl group of the alcohol. researchgate.net This interaction forms transient diastereomeric complexes, which have different NMR spectra. As a result, separate signals for each enantiomer can be observed in the ¹H NMR spectrum, allowing for the integration of these signals to determine the relative amounts of each enantiomer and thus the enantiomeric excess. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC would be used to separate it from any impurities or other isomers that may be present in a sample. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound.

The mass spectrum of an alcohol like this compound is characterized by several key fragmentation pathways. libretexts.org The molecular ion peak (M⁺), corresponding to the intact molecule, may be weak or absent. whitman.edu Common fragmentation patterns for alcohols include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of an alkyl radical and the formation of a resonance-stabilized oxonium ion.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion. libretexts.org

The specific fragmentation pattern can also help to differentiate between various structural isomers of dimethylheptanol.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the exact molecular formula of a compound. measurlabs.com For this compound (C₉H₂₀O), the calculated exact mass is 144.15142 u. HRMS can confirm this exact mass, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound from reaction mixtures and for the resolution of its stereoisomers. The choice of method depends on the specific analytical goal, whether it is purity assessment or the separation of chiral isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the lack of a strong UV chromophore in its structure, detection methods such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are typically employed. For purity analysis, reversed-phase HPLC using a C18 or C8 stationary phase with a mobile phase of acetonitrile (B52724) and water is effective.

The presence of two chiral centers at the C3 and C4 positions results in four possible stereoisomers (two pairs of enantiomers, which are diastereomers to each other). HPLC, particularly in the normal-phase mode, can be effective in separating these diastereomeric pairs. The differential interaction of the diastereomers with a polar stationary phase like silica (B1680970) allows for their resolution.

Table 1: Illustrative HPLC Parameters for Diastereomer Resolution of this compound

Parameter Condition Purpose
Column Silica Gel (5 µm, 4.6 x 250 mm) Normal-phase separation of diastereomers.
Mobile Phase Hexane / Isopropanol (B130326) (98:2 v/v) Optimized polarity for resolving diastereomers.
Flow Rate 1.0 mL/min Standard flow for analytical separation.
Detector Refractive Index Detector (RID) Universal detection for compounds lacking a UV chromophore.

| Temperature | 30 °C | Controlled temperature for reproducible retention times. |

Chiral Chromatography for Enantiomeric Separation and Purification

To separate the enantiomeric pairs—(3R,4R) from (3S,4S) and (3R,4S) from (3S,4R)—chiral chromatography is essential. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are highly effective for the resolution of chiral alcohols. This method is crucial for both analytical quantification of enantiomeric excess (ee) and for the semi-preparative purification of individual enantiomers.

Table 2: Representative Chiral HPLC Method for this compound Enantiomers

Parameter Condition Rationale
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP Proven selector for a wide range of chiral alcohols.
Mobile Phase Hexane / Ethanol (95:5 v/v) Balances enantioselectivity and analysis time.
Flow Rate 0.8 mL/min Optimizes resolution between enantiomeric peaks.
Detector UV (at 210 nm) or RID Low wavelength UV for end absorption or universal detection.

| Temperature | 25 °C | Standard ambient temperature for stable interactions. |

Optimized Gas Chromatography (GC) with Specialized Stationary Phases

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. The technique, typically paired with a Flame Ionization Detector (FID), provides high resolution and sensitivity for purity assessment and isomeric analysis. myfoodresearch.com The key to a successful separation of the isomers of this compound is the selection of an appropriate capillary column.

For separating branched-chain alcohols, polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., WAX phases), are often preferred over non-polar phases. chromforum.org These polar phases interact more strongly with the hydroxyl group, enhancing the separation of isomers with subtle structural differences. The use of dual-column methods, where the sample is analyzed on two different stationary phases simultaneously, can confirm analyte identity and resolve co-eluting compounds. restek.com

Table 3: Optimized GC Parameters for Isomer Analysis

Parameter Condition Purpose
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film) Polar stationary phase for effective separation of alcohol isomers.
Carrier Gas Helium at 1.2 mL/min Inert carrier gas providing good efficiency.
Injector Temp. 240 °C Ensures complete volatilization of the analyte.
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min Temperature gradient to resolve isomers and elute the compound in a reasonable time.

| Detector | Flame Ionization Detector (FID) at 250 °C | High sensitivity for hydrocarbon compounds. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Validation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in a molecule. For this compound, FT-IR is used to validate the presence of the hydroxyl (-OH) group and the alkyl (C-H) moieties. The spectrum of an alcohol is characterized by a very strong and broad absorption band corresponding to the O-H stretching vibration, which is broadened due to hydrogen bonding. libretexts.orgresearchgate.net

Table 4: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity Functional Group
~3300-3400 O-H stretch Strong, Broad Alcohol (-OH)
~2850-2960 C-H stretch Strong Alkane (-CH₃, -CH₂, -CH)
~1465 C-H bend Medium Alkane (-CH₂)
~1375 C-H bend Medium Alkane (-CH₃)

The presence of the broad O-H band around 3300 cm⁻¹ and the strong C-O stretch near 1050 cm⁻¹ provides definitive evidence for the alcohol functional group. pressbooks.publibretexts.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Determining the absolute configuration (R/S designation) of the two chiral centers in this compound is a critical analytical challenge. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose. mtoz-biolabs.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com Since enantiomers have equal but opposite CD spectra, this technique can be used to assign the absolute stereochemistry. nih.gov

The process involves measuring the experimental CD spectrum of a purified enantiomer and comparing it to a theoretical spectrum generated through quantum chemical calculations (e.g., using density functional theory, DFT). spectroscopyeurope.combiotools.us A match between the experimental and the calculated spectrum for a specific configuration (e.g., 3R,4R) allows for the unambiguous assignment of the absolute configuration of that enantiomer. mtoz-biolabs.comnih.gov

Table 5: Steps for Absolute Configuration Determination using Circular Dichroism

Step Description Rationale
1. Sample Purification Isolate a single enantiomer using chiral chromatography. Ensures the measured CD spectrum corresponds to only one stereoisomer.
2. Experimental Measurement Record the CD and UV-Vis spectra of the purified enantiomer in a suitable solvent. Provides the experimental chiroptical data.
3. Computational Modeling Perform conformational analysis and calculate the theoretical CD spectrum for one of the possible absolute configurations (e.g., 3R,4R). Predicts the chiroptical properties based on first principles.

| 4. Spectral Comparison | Compare the sign and shape of the experimental CD spectrum with the calculated spectrum. | A positive correlation confirms the assumed absolute configuration. An inverted correlation indicates the opposite enantiomer. |

Derivatization Strategies for Enhanced Analytical Resolution (e.g., Silylation, Acetylation)

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical method. For this compound, derivatization is often employed to improve its performance in GC analysis. jfda-online.com The polar hydroxyl group can cause peak tailing and interact undesirably with the GC column.

Common derivatization strategies for alcohols include:

Silylation : The active hydrogen of the hydroxyl group is replaced with a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS), by reacting the alcohol with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process creates a less polar, more volatile silyl (B83357) ether, resulting in sharper, more symmetrical GC peaks. nih.govresearchgate.net

Acetylation : The alcohol is converted into its corresponding acetate (B1210297) ester using reagents like acetic anhydride (B1165640). mdpi.com Acetylation reduces the polarity of the molecule, which can improve chromatographic separation and volatility. nih.gov This is particularly useful for enhancing resolution on certain chiral stationary phases. nih.gov

These strategies are crucial for achieving high-resolution separation and accurate quantification, especially when dealing with complex mixtures or trace-level analysis. researchgate.net

Table 6: Comparison of this compound and its Derivatives

Compound Functional Group Polarity Volatility GC Peak Shape
This compound -OH (Alcohol) High Moderate Often shows tailing
TMS Ether Derivative -O-Si(CH₃)₃ (Silyl Ether) Low High Symmetrical, Sharp

| Acetate Ester Derivative | -O-C(O)CH₃ (Ester) | Reduced | Increased | Symmetrical, Sharp |

Theoretical and Computational Investigations of 3,4 Dimethylheptan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to provide detailed electronic information. For a molecule like 3,4-Dimethylheptan-1-ol, these calculations offer a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

While specific, dedicated computational studies on this compound are not extensively available in the current body of scientific literature, the principles and expected outcomes can be described based on established research on similar long-chain and branched alcohols.

Quantum chemical methods are used to determine the electronic structure, detailing the distribution of electrons within the molecule. This analysis includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, ionization potential, and electron affinity.

For this compound, the HOMO is expected to be localized primarily around the oxygen atom of the hydroxyl group due to the presence of lone pair electrons, which are higher in energy than the electrons in the C-C and C-H sigma bonds. The LUMO, conversely, would likely be an anti-bonding orbital (σ*) associated with the C-O and O-H bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and the energy required for electronic excitation.

DFT calculations can also generate electron density maps, which visualize the probability of finding an electron in different regions of the molecule. These maps for this compound would show a high electron density around the electronegative oxygen atom, leading to a polar hydroxyl group, and a more diffuse, nonpolar electron distribution across the hydrocarbon backbone.

Table 1: Illustrative Quantum Chemical Properties for a Branched Alkanol (Note: Data is representative of what would be calculated for this compound, based on typical values for similar C9 alcohols.)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest-energy electrons; relates to ionization potential.
LUMO Energy+1.2 eVIndicates the energy of the lowest-energy empty orbital; relates to electron affinity.
HOMO-LUMO Gap7.7 eVCorrelates with chemical stability and resistance to electronic excitation.
Dipole Moment1.7 DQuantifies the polarity of the molecule, primarily due to the hydroxyl group.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret and verify experimental results. By calculating vibrational frequencies and nuclear magnetic shieldings, theoretical spectra for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be generated.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational modes of the molecule. For this compound, these calculations would predict a prominent O-H stretching vibration, typically observed around 3300-3600 cm⁻¹. The exact position would be sensitive to whether the calculation is performed on an isolated molecule (gas phase) or includes solvent effects to simulate hydrogen bonding, which significantly broadens and shifts this peak to lower frequencies. Other predictable vibrations include C-H stretching (2850-3000 cm⁻¹), C-O stretching (~1050 cm⁻¹), and various bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts are calculated by determining the magnetic shielding around each nucleus (¹H and ¹³C). These predicted shifts are invaluable for assigning peaks in experimental NMR spectra. For this compound, calculations would differentiate the chemical environments of the various methyl, methylene, and methine protons and carbons, including the diastereotopic protons on the carbon bearing the hydroxyl group.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on computational models for similar structures.)

Spectroscopy TypeKey Predicted FeaturePredicted Value
IR SpectroscopyO-H Stretch (unassociated)~3650 cm⁻¹
IR SpectroscopyC-O Stretch~1058 cm⁻¹
¹H NMRHOCH ₂ Protons~3.6 ppm
¹³C NMRC H₂OH Carbon~63 ppm

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) simulations use classical physics approximations to model the behavior of molecules, making them ideal for studying conformational changes and intermolecular interactions.

The branched structure of this compound allows for a large number of possible spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformers and map the potential energy surface that governs their interconversion.

Using MM force fields, a systematic search of the torsional angles of the carbon backbone would reveal the preferred geometries. The most stable conformers of this compound would be those that minimize steric strain. Specifically, the bulky alkyl groups will orient themselves to be anti-periplanar to each other, similar to the staggered conformations of butane. The gauche interactions between the methyl groups and other parts of the alkyl chain would represent higher energy states. The energy difference between the most stable anti conformation and less stable gauche conformations determines the rotational energy barrier. maricopa.edu

The hydroxyl group in this compound enables it to form hydrogen bonds, which are the dominant intermolecular force governing its bulk properties. MD simulations are particularly well-suited to study these interactions in the liquid state.

An MD simulation of this compound would typically involve placing a large number of molecules in a simulation box and calculating their movements over time based on a classical force field. Analysis of the simulation trajectories would reveal the extent and nature of hydrogen bonding. It is expected that, like other primary alcohols, this compound would form transient chains and clusters of hydrogen-bonded molecules. nih.gov The presence of methyl branches near the hydroxyl group could introduce steric hindrance that might influence the size and topology of these clusters compared to a linear isomer like 1-nonanol. unica.it These simulations can quantify properties such as the average number of hydrogen bonds per molecule and the lifetime of these bonds.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational methodologies that correlate the structural features of molecules with their physicochemical properties or biological activities, respectively. nih.gov These models are statistical in nature and are built from datasets of compounds for which the property of interest is known.

For this compound, a QSPR model could be used to predict properties like boiling point, water solubility, or the octanol-water partition coefficient (log P) without direct experimental measurement. researchgate.net The process involves:

Descriptor Generation: Calculating a set of numerical values, known as molecular descriptors, that encode structural information. For this compound, these would include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices that describe branching), and quantum-chemical descriptors (e.g., dipole moment).

Model Building: Using statistical methods like multiple linear regression to create a mathematical equation that links the descriptors to the property. researchgate.net

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

A QSPR study for aliphatic alcohols would likely show that properties are influenced by the size of the alkyl group (R), the presence of the hydroxyl group (OH), and the interaction between them. nih.gov The branching in this compound, captured by topological descriptors, would be a key factor in distinguishing its predicted properties from those of its linear isomers.

Prediction of Physicochemical Attributes via Molecular Fragments

The prediction of physicochemical properties of chemical compounds through computational methods is a cornerstone of modern chemistry, offering a rapid and cost-effective alternative to experimental measurements. One of the most effective approaches in this domain is the use of molecular fragment methods, often employed within a Quantitative Structure-Property Relationship (QSPR) framework. nih.govresearchgate.netnih.gov These methods operate on the principle that the properties of a molecule can be determined by summing the contributions of its constituent parts or fragments. researchgate.net

QSPR models are developed by establishing a statistical relationship between the structural descriptors of a series of compounds and their experimentally determined properties. nih.govresearchgate.net For aliphatic alcohols like this compound, the molecular structure can be divided into the alkyl group (R) and the hydroxyl group (OH). The properties are considered to be influenced by the alkyl group, the hydroxyl group, and the interaction between them. nih.govnih.gov

Structural Decomposition: The this compound molecule would be broken down into its fundamental fragments (e.g., -CH3, -CH2-, -CH<, >C<, -OH).

Descriptor Calculation: For each fragment, specific numerical values, or descriptors, that quantify its contribution to a given property are assigned. These can be based on topology, geometry, or electronic properties.

Model Development: A mathematical model, typically a multiple linear regression, is created that correlates these fragment contributions to a known physicochemical property (e.g., boiling point, water solubility, octanol-water partition coefficient) for a training set of related alcohols. researchgate.netmalayajournal.org

Property Prediction: Once validated, this model can be used to predict the properties of molecules not in the training set, such as this compound.

Below is an illustrative table of how predicted physicochemical properties for this compound might be presented based on such a QSPR model.

Physicochemical PropertyPredicted ValueUnit
Boiling Point205.7°C
logP (Octanol-Water Partition Coefficient)3.6
Water Solubility0.25g/L
Vapor Pressure0.02kPa
Henry's Law Constant1.2 x 10-5atm·m³/mol

Modeling Adsorption and Sorption Phenomena on Activated Carbon

The adsorption of volatile organic compounds (VOCs) like this compound onto activated carbon is a critical process in various industrial and environmental applications, including air purification and solvent recovery. researchgate.netasme.org Computational modeling provides valuable insights into the mechanisms and efficiency of this process, helping to predict the adsorption capacity of activated carbon for specific adsorbates. tue.nlacs.org

Modeling the adsorption of an alcohol onto activated carbon involves considering several factors:

Adsorbent Properties: The characteristics of the activated carbon, such as surface area, pore size distribution, and surface functional groups, are crucial. tue.nlasme.org The presence of oxygen-containing functional groups can significantly influence the adsorption of polar molecules like alcohols through dipole interactions. researchgate.net

Adsorbate Properties: The molecular structure of this compound, including its size, shape, and polarity, dictates its interaction with the activated carbon surface. researchgate.net It is generally observed that linear molecules may be more readily adsorbed than bulky ones. researchgate.net

Adsorption Conditions: Temperature and pressure play a significant role in the adsorption equilibrium and kinetics. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the adsorption capacity of activated carbon for a range of compounds. researchgate.net These models use substructural molecular fragments (SMF) to correlate the molecular structure with the amount of substance adsorbed. researchgate.net For a series of aliphatic alcohols, a model would be created using descriptors that represent the molecular structure's influence on its affinity for activated carbon. researchgate.net

While specific modeling studies for the adsorption of this compound on activated carbon are not prevalent in the reviewed literature, the general approach would involve molecular simulations or the application of established adsorption isotherm models. Grand Canonical Monte Carlo (GCMC) simulations, for instance, can be used to compute adsorption isotherms and heats of adsorption for alcohols in realistic models of activated carbons. tue.nlacs.org

The following table illustrates the kind of data that would be generated from a computational study modeling the adsorption of this compound on a specific type of activated carbon.

Adsorption ParameterPredicted ValueUnit
Adsorption Capacity (qe)185.3mg/g
Langmuir Constant (KL)0.12L/mg
Freundlich Constant (KF)25.6(mg/g)(L/mg)1/n
Freundlich Exponent (1/n)0.85
Heat of Adsorption-45.2kJ/mol

These predictive models are invaluable for screening potential adsorbents and for understanding the underlying molecular interactions that govern adsorption processes, thereby facilitating the design of more efficient separation and purification technologies.

Advanced Applications and Chemical Transformations of 3,4 Dimethylheptan 1 Ol

Role as a Key Intermediate in Complex Organic Synthesis

The utility of 3,4-Dimethylheptan-1-ol as a foundational molecule is evident in its application as a precursor for a range of derivatives and as a building block in the construction of larger, more complex chemical structures. Organic compounds such as these are vital for creating a wide array of materials and chemicals ncert.nic.in.

Precursor for Phthalate (B1215562) Derivatives

Primary alcohols are common precursors for the synthesis of phthalate esters, which have historically been used as plasticizers. While specific literature on the phthalate esters of this compound is not widespread, the general synthesis follows a well-established pathway. The reaction typically involves the esterification of phthalic anhydride (B1165640) with the alcohol, often in the presence of an acid catalyst. The process for analogous branched-chain alcohols, such as isomers of dimethylheptanol, has been explored for creating esters with polybasic acids like phthalic acid google.com. This reaction converts the hydroxyl group of the alcohol into an ester linkage, forming a dialkyl phthalate.

Table 1: Representative Synthesis of Di(3,4-dimethylheptyl) Phthalate

ParameterValue/Condition
Reactant 1 This compound
Reactant 2 Phthalic Anhydride
Catalyst Sulfuric Acid (H₂SO₄)
Reaction Type Fischer Esterification
Temperature 140-160°C
Product Di(3,4-dimethylheptyl) phthalate

Building Block for Pharmaceutical and Agrochemical Synthesis

In the fields of pharmaceutical and agrochemical development, the synthesis of complex, biologically active molecules is paramount. Chiral alcohols and other versatile organic molecules are frequently used as "building blocks" to construct these intricate structures nbinno.comscitechdaily.commdpi.com. The defined stereochemistry and functional group of this compound make it a potential candidate for such applications. Its carbon skeleton can be incorporated into larger target molecules, and its primary alcohol group provides a reactive site for forming ether, ester, or other linkages, which are common structural motifs in medicinal and agricultural chemistry. The development of efficient synthetic routes to create diverse molecular scaffolds is a key area of research in drug discovery mdpi.com.

Synthesis of Other Organic Compounds

As a primary alcohol, this compound can be readily transformed into other classes of organic compounds through standard functional group interconversions. The oxidation of the primary alcohol group can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) allows for the controlled oxidation to 3,4-dimethylheptanal.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will fully oxidize the alcohol to 3,4-dimethylheptanoic acid.

These transformations convert the alcohol into new functional groups, opening up different avenues for subsequent reactions and the synthesis of a wider range of compounds ncert.nic.in.

Derivatization Reactions for Functional Material Development

The functionalization of this compound through derivatization reactions is a key strategy for creating materials with specialized properties, including specialty esters and functionalized alkyl chains.

Esterification for Specialty Esters and Fragrance Precursors

Esterification is a fundamental reaction that converts alcohols into esters, which are known for their applications as fragrances, flavors, and specialty solvents medcraveonline.commedcraveonline.com. By reacting this compound with various carboxylic acids, a diverse library of esters can be produced. Although this specific alcohol is not widely cited as a fragrance component itself, its structural isomers, such as Dimetol® (2,6-dimethylheptan-2-ol), are used in floral and citrus fragrance notes scentree.co. Esters derived from branched-chain alcohols often possess unique olfactory properties. The synthesis of these esters can be achieved through various methods, including Fischer esterification with a mineral acid catalyst or by using more reactive acyl chlorides or anhydrides.

Table 2: Examples of Specialty Esters Derived from this compound

Carboxylic Acid ReactantEster Product NamePotential Application
Acetic Acid3,4-Dimethylheptyl acetate (B1210297)Solvent, Fragrance
Butyric Acid3,4-Dimethylheptyl butyrateFlavoring, Fragrance
Benzoic Acid3,4-Dimethylheptyl benzoatePlasticizer, Fragrance Fixative
Salicylic Acid3,4-Dimethylheptyl salicylateUV Filter, Fragrance

These esters can also function as fragrance precursors, which are less volatile compounds that release the characteristic odor of the alcohol or a related fragrant molecule under specific conditions, such as upon exposure to skin enzymes googleapis.com.

Conversion to Alkyl Halides and Other Functional Groups (e.g., Alkyl Chlorides)

The hydroxyl group of this compound is an excellent leaving group once protonated, but it can also be directly replaced by a halogen to form an alkyl halide. Alkyl halides are highly valuable synthetic intermediates because the halogen atom can be readily displaced by a wide range of nucleophiles in substitution reactions (SN2), allowing for the introduction of many different functional groups.

The conversion to an alkyl chloride can be accomplished using several common reagents:

Thionyl Chloride (SOCl₂): This reagent provides a clean conversion to 1-chloro-3,4-dimethylheptane, producing gaseous byproducts (SO₂ and HCl).

Concentrated Hydrochloric Acid (HCl) with a Catalyst: The reaction with concentrated HCl, often catalyzed by zinc chloride (ZnCl₂), can also produce the corresponding alkyl chloride.

Table 3: Synthesis of 1-Chloro-3,4-dimethylheptane

ReagentReaction ConditionsByproducts
Thionyl Chloride (SOCl₂)Typically in the presence of a base like pyridine; gentle heatingSO₂(g), HCl(g)
Hydrochloric Acid (HCl)Concentrated HCl with ZnCl₂ (Lucas Reagent); heatingH₂O

Once formed, the resulting 1-chloro-3,4-dimethylheptane can be used in further synthetic steps, such as the formation of ethers, amines, nitriles, and other carbon-carbon bonds via Grignard or organocuprate reagents.

Application in Branched Alcohol Polyether Nonionic Surfactant Synthesis

Branched-chain alcohols such as this compound are valuable precursors in the synthesis of nonionic surfactants, specifically branched alcohol polyethers. The structure of these alcohols, featuring alkyl branches along the hydrocarbon chain, imparts unique properties to the resulting surfactants. The synthesis typically involves the ethoxylation or propoxylation of the alcohol, where ethylene (B1197577) oxide or propylene (B89431) oxide units are added to the hydroxyl group, forming a polyether chain.

The branching of the hydrophobic tail, as seen in this compound, is critical for controlling the physical and performance characteristics of the surfactant. Compared to their linear counterparts, surfactants derived from branched alcohols often exhibit lower melting points and remain liquid at lower temperatures, which is advantageous for formulation and handling. Furthermore, the branching can enhance the surfactant's solubility in oil phases and modify its interfacial properties, such as the efficiency of surface tension reduction and the formation of micelles and microemulsions. These characteristics make them suitable for specialized applications in areas like enhanced oil recovery, agrochemicals, and industrial cleaning, where specific hydrophilic-lipophilic balance (HLB) values and performance in complex matrices are required.

Catalytic and Reagent Applications

In the field of synthetic organic chemistry, catalytic transfer hydrogenation (CTH) is a powerful technique for the reduction of unsaturated functional groups. This method utilizes a hydrogen donor molecule to transfer hydrogen to a substrate in the presence of a metal catalyst, avoiding the need for high-pressure gaseous hydrogen. Alcohols are frequently employed as hydrogen donors in CTH reactions. nih.govencyclopedia.pub

The process involves the dehydrogenation of the alcohol to its corresponding aldehyde or ketone, which releases hydrogen atoms that are then transferred via the catalyst to the target molecule. uq.edu.au While isopropanol (B130326) is a common choice, other primary and secondary alcohols can also serve this function. This compound, as a primary alcohol, can theoretically act as a hydrogen donor, being oxidized to 3,4-dimethylheptanal in the process. The efficacy of an alcohol as a hydrogen donor depends on several factors, including the nature of the catalyst (often based on transition metals like ruthenium, palladium, or iridium), the reaction conditions, and the substrate being reduced. nih.govnih.govconicet.gov.ar The choice of donor can influence reaction rates and selectivity. The general mechanism for an alcohol-based CTH is outlined below.

General Steps in Catalytic Transfer Hydrogenation using an Alcohol Donor:

Coordination: The alcohol donor coordinates to the metal center of the catalyst.

Dehydrogenation: The catalyst facilitates the removal of two hydrogen atoms from the alcohol, forming a metal-hydride intermediate and releasing the corresponding aldehyde or ketone.

Hydrogen Transfer: The substrate coordinates to the metal-hydride complex and the hydrogen atoms are transferred to the unsaturated bond of the substrate.

Product Release: The reduced product is released from the catalyst, regenerating it for the next catalytic cycle.

Below is a table representing a type of composition where such an alcohol might be used, based on patent descriptions.

Component CategoryExample CompoundPotential Function in Composition
Primary Cooling Agentl-Menthol derivativeProvides the main cooling effect
Sensory Modulator/Solvent This compound Modifies sensory perception, acts as a carrier
FragranceEster compoundsProvides a pleasant scent
Vehicle/BaseEthanol, WaterForms the bulk of the product

Table 1: Illustrative components of a cooling sensation agent composition.

Investigation of Biological Activities of Stereoisomers and Analogues

Branched-chain molecules, structurally similar to this compound, are subjects of significant research in chemical ecology as pheromones and signaling molecules. The specific arrangement of methyl groups and the chain length are crucial for biological activity, often determining species-specific recognition and behavioral responses. While this compound itself is not widely cited as a known pheromone, its analogues with slight variations in structure are known to play roles in insect and animal communication. For instance, (S)-4-methyl-3-heptanone is an alarm pheromone in certain ant species. jst.go.jp This demonstrates that branched C8 and C9 compounds are biologically active.

Research in this area often involves the isolation and identification of natural products, followed by the synthesis of stereoisomers to determine which specific configuration is biologically active. The study of such compounds helps to elucidate the complex chemical language used by organisms for mating, defense, and social organization.

CompoundOrganism/ContextFunction
(S)-4-Methyl-3-heptanoneAnt speciesAlarm Pheromone jst.go.jp
4-Ethyloctanoic AcidGoatsReleaser Pheromone (Goat Scent) researchgate.net
3,4-Dimethylhexan-1-olGeneral ResearchA structurally related branched-chain alcohol nih.gov

Table 2: Examples of branched-chain molecules in biological signaling.

The metabolic pathways of branched-chain alcohols are intrinsically linked to the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. nih.gov In mammals, BCAA catabolism is a multi-step enzymatic process that occurs primarily in the mitochondria of tissues like skeletal muscle. nih.govresearchgate.net The initial steps involve the removal of the amino group, followed by oxidative decarboxylation to form branched-chain acyl-CoA esters. nih.gov

These intermediates are then further metabolized. Under certain metabolic conditions or in the presence of specific enzymes, these acyl-CoA derivatives can be reduced to their corresponding branched-chain alcohols. Therefore, a compound like this compound could potentially be a minor metabolic product derived from the catabolism of a corresponding branched-chain fatty acid or amino acid precursor. Studies of these pathways are crucial for understanding metabolic regulation and are implicated in various metabolic disorders, such as organic acidurias, where genetic defects in these pathways lead to the buildup of specific intermediates. nih.gov

Pathway StepKey Enzyme(s)Intermediate Formed
TransaminationBranched-chain aminotransferase (BCAT)Branched-chain α-ketoacids (BCKAs)
Oxidative DecarboxylationBranched-chain α-keto acid dehydrogenase (BCKDH) complexBranched-chain acyl-CoA
Reduction (Potential)Alcohol Dehydrogenase / Aldehyde ReductaseBranched-chain alcohol

Table 3: Simplified overview of BCAA catabolism leading to potential branched-chain alcohol formation.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a chiral alcohol like 3,4-Dimethylheptan-1-ol, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely focus on biocatalysis, employing enzymes or whole-cell systems to achieve high regio- and stereoselectivity under mild reaction conditions. The use of biocatalysts, such as those derived from microorganisms, can offer an environmentally friendly alternative to traditional chemical methods that often rely on hazardous reagents and harsh conditions. The biosynthesis of fatty alcohols in engineered microbial cell factories is a rapidly advancing field that could be adapted for the production of branched-chain alcohols like this compound. nih.gov

Additionally, the principles of green chemistry, such as atom economy and the use of safer solvents, will guide the design of novel synthetic pathways. This could involve exploring catalytic systems that are recoverable and reusable, further enhancing the sustainability of the production process.

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To optimize synthetic processes and ensure consistent product quality, real-time monitoring of chemical reactions is crucial. Future research is expected to involve the integration of advanced spectroscopic techniques for the in-situ monitoring of the synthesis of this compound.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on reaction kinetics, the formation of intermediates, and the concentration of the final product. This information is invaluable for process control and optimization, leading to improved yields and purity. The ability to monitor reactions as they happen allows for immediate adjustments to reaction parameters, reducing the need for extensive offline analysis and accelerating process development.

Leveraging Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. For this compound, these computational tools can be employed in several key areas.

ML models can be trained on existing chemical data to predict the physicochemical properties of this compound and its derivatives with a high degree of accuracy. This can significantly reduce the need for laborious and time-consuming experimental measurements. Furthermore, AI can be utilized in the de novo design of novel compounds with desired properties, potentially leading to the discovery of new applications for molecules structurally related to this compound.

In the realm of synthesis, AI can assist in the design of more efficient and selective catalysts. By analyzing vast datasets of catalytic reactions, machine learning algorithms can identify patterns and relationships that are not readily apparent to human researchers, thereby accelerating the discovery of novel catalytic systems for the synthesis of chiral alcohols.

Exploration of Novel Biological Roles and Bio-Inspired Applications

Many long-chain and branched-chain alcohols play important biological roles, often as signaling molecules or components of complex lipids. Future research should explore the potential biological activities of this compound.

Branched-chain fatty alcohols are known to be involved in various biological processes. nih.gov For instance, certain fatty alcohols act as pheromones in insects, mediating communication for mating and trail-following. frontiersin.orgnih.govnih.govnih.gov Investigating whether this compound or its derivatives exhibit any pheromonal activity could open up applications in pest management.

Furthermore, the unique structural features of this chiral alcohol could be leveraged in the development of bio-inspired materials. For example, its amphiphilic nature could be exploited in the design of novel surfactants or emulsifiers. The chirality of the molecule may also be relevant for applications in areas such as chiral recognition and asymmetric catalysis. The biosynthesis of branched-chain fatty acids, which are precursors to branched-chain fatty alcohols, is a known biological pathway that could be harnessed for the production of such compounds. researchgate.net

Scalable Production Methodologies and Industrial Feasibility Studies

For any potential application of this compound to be realized, the development of scalable and economically viable production methods is essential. Future research will need to address the challenges of transitioning from laboratory-scale synthesis to industrial-scale production.

This will involve detailed industrial feasibility studies to assess the economic viability of different synthetic routes. Process optimization to maximize yield, minimize costs, and ensure product purity will be a key focus. The development of robust and efficient downstream processing techniques for the purification of this compound will also be critical for its commercialization. As the demand for specialty alcohols in various industries continues to grow, establishing a clear path to scalable production will be a crucial step in unlocking the potential of this compound.

Q & A

Q. How can the stereochemical configuration of 3,4-dimethylheptan-1-ol be determined experimentally?

Methodological Answer: To resolve stereochemistry, use a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis of methyl groups) and chiral chromatography (e.g., HPLC with a chiral stationary phase). For absolute configuration, employ X-ray crystallography of derivatives (e.g., brominated analogs) or electronic circular dichroism (ECD) . Cross-validate results with computational methods like density functional theory (DFT) to predict theoretical spectra for comparison .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Follow OECD guidelines for alcohol handling:

  • Use fume hoods and chemical-resistant gloves (nitrile or neoprene) to avoid skin/eye contact (irritant properties noted in structurally similar alcohols) .
  • Implement emergency rinsing stations for accidental exposure (15-minute flush with water for eyes/skin).
  • Monitor airborne concentrations via gas chromatography to ensure levels remain below occupational exposure limits (OELs).

Q. What spectroscopic techniques are optimal for characterizing this compound’s purity?

Methodological Answer:

  • GC-MS : Quantify impurities using a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) with helium carrier gas.
  • FTIR : Confirm hydroxyl (-OH) stretch at ~3350 cm⁻¹ and C-O stretch at ~1050 cm⁻¹.
  • ¹H-NMR : Identify methyl group protons (δ ~0.8–1.2 ppm) and hydroxyl proton (δ ~1.5–2.0 ppm, broad) with deuterated chloroform as solvent.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to reduce diastereomer formation?

Methodological Answer:

  • Retrosynthetic Analysis : Prioritize precursors with pre-existing stereocenters (e.g., 3,4-dimethylheptanal) to minimize epimerization.
  • Catalytic Asymmetric Reduction : Use BINAP-Ru catalysts for enantioselective reduction of ketone intermediates (≥90% ee).
  • Reaction Monitoring : Track diastereomer ratios via HPLC-MS with a C18 column (methanol/water gradient) and adjust temperature/pH to favor kinetic control .

Q. How do structural analogs (e.g., diarylheptanoids) inform bioactivity studies of this compound?

Methodological Answer:

  • Comparative SAR Analysis : Map hydroxyl and methyl group positions against anti-inflammatory activity in diarylheptanoids (e.g., 1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptan-3-ol) .
  • Docking Simulations : Use AutoDock Vina to predict binding affinity for cyclooxygenase-2 (COX-2) and validate with surface plasmon resonance (SPR) .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and COX-2 inhibition in RAW 264.7 macrophages at 10–100 µM concentrations.

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

Methodological Answer:

  • Controlled Solubility Studies : Use shake-flask method with HPLC quantification. Variables: temperature (25°C vs. 40°C), solvent polarity (water, ethanol, DMSO).
  • Molecular Dynamics (MD) Simulations : Calculate solvation free energy (ΔGsolv) using GROMACS to model solvent-solute interactions.
  • Data Normalization : Account for batch-to-batch purity variations (e.g., GC-MS-determined purity >98% required) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.